N1-((3-((2,5-二氟苯基)磺酰)恶唑烷-2-基)甲基)-N2-(4-氟苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

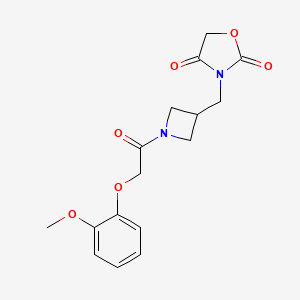

The compound N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex molecule that likely contains an oxazolidin-2-one core, a sulfonyl functional group, and multiple fluorine atoms. The structure suggests it could be synthesized from oxazolidin-2-one derivatives and may involve the introduction of sulfonyl and fluoro groups through specific chemical reactions.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported, where optically active oxazolidin-2-ones are condensed with aldehydes and benzenesulfinic acid to form N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones . These intermediates can then be converted into N-acyliminium ions, which can react with various nucleophiles. Although the specific synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes strong intermolecular interactions, such as hydrogen bonding, which can lead to the formation of linear chains or other organized structures in the solid state . The presence of fluorine atoms can also influence the molecular geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The oxazolidin-2-one core is a versatile moiety that can undergo various chemical transformations. For instance, the generation of N-acyliminium ions from related sulfones and their subsequent reactions with nucleophiles like allyltrimethylsilane has been demonstrated . The electronic effects of substituents on the oxazolidin-2-one ring can significantly affect the reactivity and selectivity of these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of sulfonyl and fluorine groups can affect the acidity, reactivity, and electrochemical behavior of the molecule . The electronic effects of these groups can also impact the stability and reactivity of intermediates formed during chemical reactions, such as N-sulfamoyloxazolidin-2-one derivatives used in the synthesis of sulfamides .

科学研究应用

抗菌活性

生物活性的设计和评估: Karaman 等人 (2018) 对带有酰胺、磺酰胺和硫脲部分的 1,3-恶唑烷酮衍生物进行了一项研究,表明化合物 16 对革兰氏阳性菌(尤其是金黄色葡萄球菌)表现出更好的抗菌活性,比氯霉素更好。该研究强调了这些化合物(尤其是化合物 16)的潜力,因为它们在有效浓度下具有非诱变性和非细胞毒性 (Karaman 等人,2018).

新型恶唑烷酮抗菌剂的体外活性: Zurenko 等人 (1996) 对恶唑烷酮类似物 U-100592 和 U-100766 的研究证明了它们对多种临床上重要的人类病原体的有效体外抗菌活性。这些化合物对耐甲氧西林和敏感的耐甲氧西林金黄色葡萄球菌、肠球菌属和结核分枝杆菌均表现出有效的活性,并且没有观察到对其他常见抗生素的交叉耐药性 (Zurenko 等人,1996).

农业应用

- 对水稻细菌性叶枯病的抗菌活性: Shi 等人 (2015) 对含有 1,3,4-恶二唑部分的砜衍生物进行的一项研究显示出对水稻细菌性叶枯病的优异抗菌活性。化合物 2-(甲基磺酰基)-5-(4-氟苄基)-1,3,4-恶二唑显示出显着的体内和体外活性,表明其作为水稻细菌性叶枯病的有效治疗方法的潜力 (Shi 等人,2015).

化学合成和应用

氟胺的合成: Posakony 和 Tewson (2002) 的研究证明了使用四丁基氟化铵 (TBAF) 从 N-苄基 [1,2,3]-恶噻唑烷 2,2-二氧化物(环状磺酰胺)合成 N-苄基氟胺。该方法提供了一种多克级制备,无需色谱纯化,表明其在化学合成中的实用性 (Posakony & Tewson,2002).

恶唑烷酮的新型立体选择性合成: Park 等人 (2003) 关于从手性 aziridines 立体选择性合成功能化恶唑烷酮的工作展示了一种制备对映体纯化合物的有效方法。这突出了恶唑烷酮在合成有机化学中的多功能性 (Park 等人,2003).

属性

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIAXDLVXYJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)